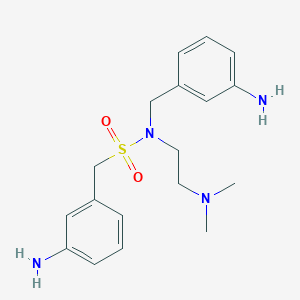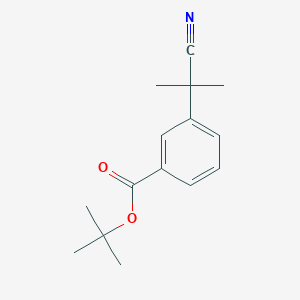![molecular formula C8H4F3N3O2 B13674737 6-(Trifluoromethyl)-1H-imidazo[4,5-B]pyridine-2-carboxylic acid](/img/structure/B13674737.png)
6-(Trifluoromethyl)-1H-imidazo[4,5-B]pyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Trifluoromethyl)-1H-imidazo[4,5-B]pyridine-2-carboxylic acid is a heterocyclic compound that contains both an imidazole and a pyridine ring. The trifluoromethyl group attached to the pyridine ring imparts unique chemical properties to the compound, making it of significant interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)-1H-imidazo[4,5-B]pyridine-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Suzuki–Miyaura coupling reaction, which is widely used for carbon-carbon bond formation, can be employed to synthesize this compound . This reaction typically involves the use of palladium catalysts and boron reagents under mild conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
6-(Trifluoromethyl)-1H-imidazo[4,5-B]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
6-(Trifluoromethyl)-1H-imidazo[4,5-B]pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-(Trifluoromethyl)-1H-imidazo[4,5-B]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity and receptor binding . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 6-(Trifluoromethyl)pyridine-2-carboxylic acid
- 5-(Trifluoromethyl)pyridine-2-carboxylic acid
- 4-(Trifluoromethyl)pyridine-2-carboxylic acid
Uniqueness
6-(Trifluoromethyl)-1H-imidazo[4,5-B]pyridine-2-carboxylic acid is unique due to the presence of both imidazole and pyridine rings, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H4F3N3O2 |
|---|---|
Peso molecular |
231.13 g/mol |
Nombre IUPAC |
6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H4F3N3O2/c9-8(10,11)3-1-4-5(12-2-3)14-6(13-4)7(15)16/h1-2H,(H,15,16)(H,12,13,14) |
Clave InChI |
PWCTZMPBPYJIAT-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC2=C1NC(=N2)C(=O)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


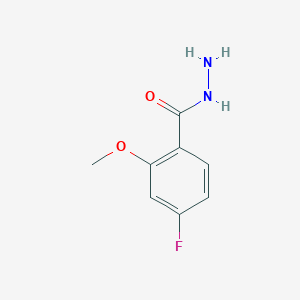



![2-Methyl-2,6-diazaspiro[3.3]heptane hydrochloride](/img/structure/B13674686.png)
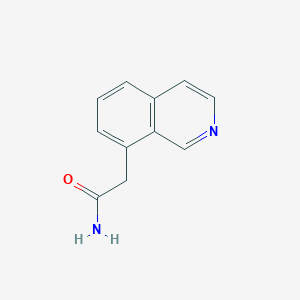
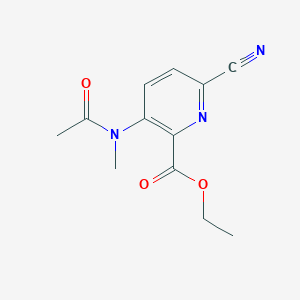
![3-Methoxy-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13674709.png)

![2-Bromo-3-phenylimidazo[1,2-a]pyridine](/img/structure/B13674730.png)
